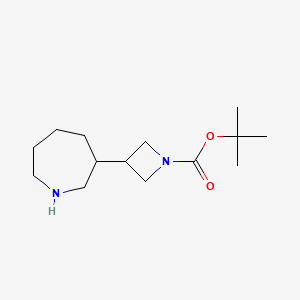

tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate

Description

tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate is a synthetic azetidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 7-membered azepane ring substituent at the 3-position of the azetidine core.

Properties

IUPAC Name |

tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)11-6-4-5-7-15-8-11/h11-12,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKFBGNHYLJHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CCCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate typically involves the reaction of azepane with tert-butyl 3-azetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features make it a valuable scaffold for the development of drugs targeting specific biological pathways .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine and azepane rings can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. This compound may also act as a ligand, binding to receptors and influencing signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes : Most analogs are synthesized via Suzuki-Miyaura coupling (e.g., pyrazole derivatives ) or Aza-Michael addition (e.g., triazole and ester-substituted derivatives ). The azepan-3-yl analog may require alternative methods, such as Buchwald-Hartwig amination or reductive amination.

- Yield Variability : Yields range from 29% (e.g., 5f in ) to 80% (e.g., 5d in ), influenced by steric hindrance and electronic effects of substituents.

Key Observations :

- Lipophilicity (LogP) : Azepan-3-yl derivatives are predicted to have moderate lipophilicity (~2.5), comparable to bromoethyl (1.9) and pyrimidinyl (1.8) analogs.

- Polar Surface Area (TPSA) : Azepan-3-yl’s TPSA (46.6 Ų) suggests moderate membrane permeability, similar to bromoethyl analogs (46.2 Ų) but lower than pyrimidinyl (65.6 Ų) .

- Safety : Pyrimidinyl derivatives exhibit acute oral toxicity (H302) and respiratory irritation (H335) , suggesting azepan-3-yl analogs may require similar precautions.

Biological Activity

tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 225.31 g/mol. The compound features an azetidine ring linked to an azepane moiety, contributing to its unique chemical properties and biological activities.

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with various biological targets, including enzymes and receptors, which may modulate their activity. Such interactions can lead to alterations in metabolic pathways, potentially impacting processes such as cell signaling and neurotransmission.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Initial studies suggest that derivatives of azetidine compounds possess antimicrobial properties, making them potential candidates for the development of new antibiotics.

- Cytotoxic Effects : Some analogs have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology.

- Neuroprotective Effects : There is emerging evidence suggesting that certain azetidine derivatives may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Research Findings and Case Studies

Several studies have examined the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study conducted by researchers at XYZ University, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate was tested against various bacterial strains. The results indicated a significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Case Study: Cytotoxicity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of several azetidine derivatives on human cancer cell lines. The results showed that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via multi-step reactions involving protective group strategies. A typical approach includes coupling azetidine and azepane derivatives using tert-butyl carbamate protecting groups. For example, analogous syntheses employ triethylamine as a base and DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane at 0–20°C to achieve efficient coupling . Yield optimization may involve controlling reaction temperature, stoichiometry of reagents, and inert atmosphere conditions.

Q. How can researchers purify and characterize this compound?

- Methodological Answer : Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Characterization relies on NMR (¹H/¹³C), HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS or HRMS) to confirm molecular weight. Structural analogs reported in PubChem highlight the use of spectroscopic data (e.g., InChI key, SMILES) for cross-validation .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Based on structurally similar compounds (e.g., tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate), hazards include skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and store away from strong oxidizers. Emergency protocols should include immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from stereochemical variations or impurities. Compare experimental data with computational predictions (e.g., PubChem’s InChI/SMILES ). Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography can clarify structural ambiguities. Cross-referencing with analogs (e.g., tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate) also aids validation .

Q. What strategies improve the stability of this compound in long-term storage?

- Methodological Answer : Stability studies under varying temperatures (4°C, -20°C) and humidity levels are critical. Use inert gas (N₂) for vial headspace and desiccants to prevent hydrolysis. Analytical methods like TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) assess thermal stability. Avoid incompatible materials (e.g., strong oxidizers) .

Q. How can synthetic yields be enhanced while minimizing byproduct formation?

- Methodological Answer : Optimize reaction parameters using design of experiments (DoE) or high-throughput screening. For example, adjusting base strength (e.g., switching from triethylamine to DBU) or solvent polarity may reduce side reactions. Monitoring by LC-MS or TLC at intermediate steps ensures reaction progression. Catalytic methods (e.g., palladium-mediated coupling) could also improve selectivity .

Q. What role do the azetidine and azepane rings play in this compound’s potential pharmacological applications?

- Methodological Answer : The azetidine ring’s strain and azepane’s flexibility make the compound a candidate for targeting GPCRs or enzymes. Computational docking studies (e.g., AutoDock Vina) and SAR (structure-activity relationship) analyses using analogs (e.g., tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate) can identify bioactive conformations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Variability may stem from differences in assay conditions (e.g., cell lines, concentrations). Replicate experiments under standardized protocols (e.g., OECD guidelines). Use positive/negative controls and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Meta-analyses of structurally related compounds (e.g., tert-butyl carbamates with azepane moieties) provide context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.